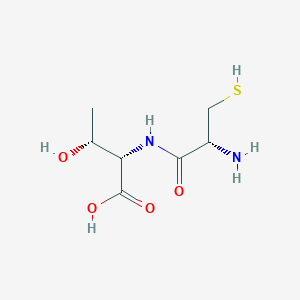

L-Cysteinyl-L-threonine

Description

Structure

3D Structure

Properties

CAS No. |

205985-65-5 |

|---|---|

Molecular Formula |

C7H14N2O4S |

Molecular Weight |

222.26 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C7H14N2O4S/c1-3(10)5(7(12)13)9-6(11)4(8)2-14/h3-5,10,14H,2,8H2,1H3,(H,9,11)(H,12,13)/t3-,4+,5+/m1/s1 |

InChI Key |

WYVKPHCYMTWUCW-WISUUJSJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CS)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Cysteinyl-L-threonine

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. peptide.comscispace.com This method simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration. iris-biotech.de For a dipeptide like L-Cysteinyl-L-threonine, the synthesis would typically involve anchoring the C-terminal amino acid, L-threonine, to a resin, followed by the coupling of the N-terminal amino acid, L-cysteine.

Fmoc-Based Approaches

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely used method in SPPS due to its mild deprotection conditions. scispace.comiris-biotech.de The Fmoc group protects the α-amino group of the amino acids and is removed by a base, typically piperidine. iris-biotech.de The side chains of reactive amino acids, such as the thiol group of cysteine and the hydroxyl group of threonine, are protected by acid-labile groups. iris-biotech.debachem.com

The synthesis of L-Cysteinyl-L-threonine via the Fmoc strategy presents specific challenges related to the cysteine residue. The thiol group is highly nucleophilic and prone to oxidation, which can lead to unwanted side reactions. sigmaaldrich.com Therefore, the choice of a suitable protecting group for the cysteine side chain is critical. sigmaaldrich.com

Table 1: Common Cysteine Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |

| Trityl | Trt | TFA-based cleavage cocktails sigmaaldrich.com | Cost-effective and widely used for synthesizing peptides with free thiol groups. sigmaaldrich.com |

| Acetamidomethyl | Acm | Requires specific reagents like iodine or silver salts for removal | Orthogonal to the standard TFA cleavage, allowing for selective disulfide bond formation. |

| tert-Butylthio | StBu | Reduction with thiols or phosphines sigmaaldrich.com | Stable to TFA, enabling on-resin disulfide bridge formation. sigmaaldrich.com |

For the synthesis of a simple dipeptide like L-Cysteinyl-L-threonine where a free thiol is desired, the Trityl (Trt) protecting group is a common and economical choice. sigmaaldrich.com

Boc-Based Approaches

The tert-Butyloxycarbonyl (Boc) strategy is another classical approach to SPPS. chempep.com In this method, the α-amino group is protected by the acid-labile Boc group, which is typically removed by treatment with trifluoroacetic acid (TFA). peptide.comchempep.com The side-chain protecting groups are generally removed by a stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), at the final cleavage step. chempep.com

When synthesizing L-Cysteinyl-L-threonine using the Boc strategy, careful selection of scavengers is necessary during the final cleavage to prevent the alkylation of the cysteine and threonine side chains by carbocations generated during the removal of protecting groups. peptide.comchempep.com

Table 2: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc-Based SPPS | Boc-Based SPPS |

| Nα-Protecting Group | Fmoc (Base-labile) iris-biotech.de | Boc (Acid-labile) chempep.com |

| Deprotection Reagent | Piperidine iris-biotech.de | Trifluoroacetic Acid (TFA) chempep.com |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt) iris-biotech.de | Strong acid-labile groups (e.g., Bzl) |

| Final Cleavage | Strong acid (e.g., TFA) sigmaaldrich.com | Stronger acid (e.g., HF, TFMSA) chempep.com |

| Advantages | Milder conditions, orthogonal protection schemes. iris-biotech.de | Less risk of diketopiperazine formation at the dipeptide stage. |

| Disadvantages | Potential for diketopiperazine formation, especially with certain sequences. | Use of harsh and corrosive acids for final cleavage. iris-biotech.de |

Pseudoproline Dipeptide Utility in Synthesis

Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. chempep.com This is particularly relevant for sequences containing β-sheet forming amino acids. Pseudoproline dipeptides are powerful tools to mitigate this issue. chempep.commerckmillipore.com These are derivatives of serine, threonine, or cysteine where the side chain is cyclized into an oxazolidine (B1195125) or thiazolidine (B150603) ring, creating a proline-like "kink" in the peptide backbone that disrupts secondary structure formation. chempep.comiris-biotech.de

In the context of L-Cysteinyl-L-threonine synthesis, a pseudoproline dipeptide could be formed from the threonine residue. However, since L-Cysteinyl-L-threonine is the target, a more relevant application would be the use of a cysteine-derived pseudoproline (a thiazolidine) if this dipeptide were part of a larger, aggregation-prone peptide sequence. merckmillipore.comiris-biotech.de For the synthesis of the dipeptide itself, their use is less critical but demonstrates a key strategy in modern peptide chemistry. The pseudoproline moiety is stable under standard Fmoc-SPPS conditions and is cleaved with TFA during the final deprotection, regenerating the native amino acid. chempep.commerckmillipore.com

The use of cysteine-based pseudoproline dipeptides has been shown to be as effective as those derived from serine or threonine in preventing aggregation. merckmillipore.com These dipeptides are incorporated in the same manner as standard amino acids during SPPS. merckmillipore.com

Solution-Phase Peptide Synthesis Techniques

Solution-phase synthesis is the classical method for peptide bond formation, where all reactants are dissolved in a suitable solvent. ekb.eg While often more labor-intensive than SPPS for longer peptides, it remains a valuable technique for the synthesis of short peptides and for large-scale production. researchgate.net

The synthesis of L-Cysteinyl-L-threonine in solution would involve the coupling of a C-terminally protected L-threonine derivative (e.g., L-threonine methyl ester) with an N-terminally and side-chain protected L-cysteine derivative (e.g., Boc-Cys(Trt)-OH). A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or a more modern uronium-based reagent like HBTU, would be used to facilitate the amide bond formation. bachem.com Following the coupling, the protecting groups would be removed in subsequent steps to yield the final dipeptide.

Enzymatic Synthesis Approaches for Dipeptides

Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereoselectivity, mild reaction conditions, and the avoidance of toxic reagents and extensive protecting group strategies. nih.govinternationalscholarsjournals.com Hydrolases, such as proteases, are often used in reverse to catalyze the formation of peptide bonds. nih.gov

For the synthesis of L-Cysteinyl-L-threonine, an enzyme with appropriate specificity would be required. For instance, a protease that recognizes cysteine at the P1 position and threonine at the P1' position could be employed. The reaction would typically involve an N-acylated cysteine ester as the acyl donor and L-threonine as the acyl acceptor. The reaction conditions, such as pH, temperature, and solvent system, would need to be carefully optimized to favor synthesis over hydrolysis. nih.gov Enzymes like papain and chymotrypsin (B1334515) have been used for dipeptide synthesis. internationalscholarsjournals.com For example, O-acetylserine sulfhydrylase has been utilized for the enzymatic synthesis of L-cysteine itself from L-O-acetylserine and sodium hydrosulfide. nih.gov

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic peptide synthesis (CEPS) combines the strengths of both chemical and enzymatic methods to create efficient and sustainable synthetic routes. nih.govqyaobio.com This hybrid approach can be particularly useful for the synthesis of complex peptides. qyaobio.comrsc.org

A chemo-enzymatic strategy for L-Cysteinyl-L-threonine could involve the chemical synthesis of a protected and activated L-cysteine derivative, which is then used as a substrate for an enzymatic ligation with L-threonine. This approach leverages the efficiency of chemical synthesis for creating the building blocks and the selectivity of the enzyme for the final coupling step. This can reduce the number of protection and deprotection steps required in a purely chemical synthesis. nih.gov The development of engineered enzymes with broad substrate specificity, such as omniligase-1, has expanded the scope of CEPS for the manufacturing of therapeutic peptides. rsc.org

Protecting Group Strategies for Cysteine Thiol and Threonine Hydroxyl Functionalities

The synthesis of L-Cysteinyl-L-threonine necessitates the use of protecting groups to prevent unwanted side reactions at the reactive thiol group of cysteine and the hydroxyl group of threonine. nih.gov The selection of these groups is guided by the principle of orthogonality, which ensures that each protecting group can be removed under specific conditions without affecting others. iris-biotech.dersc.orgucl.ac.uk

Cysteine Thiol Protection: The nucleophilic nature of the cysteine thiol group makes its protection a critical step to avoid side reactions during peptide coupling. creative-peptides.com Several protecting groups are commonly employed, each with distinct lability.

Trityl (Trt): This bulky group is widely used and is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.comsigmaaldrich.com Its acid lability makes it compatible with the final cleavage of the peptide from the resin in many solid-phase peptide synthesis (SPPS) strategies. sigmaaldrich.com

Acetamidomethyl (Acm): The Acm group offers greater stability and is resistant to the acidic conditions used to remove Trt or Boc groups. creative-peptides.com Its removal typically requires treatment with mercury(II) acetate (B1210297) or iodine. sigmaaldrich.com This orthogonality allows for selective deprotection and modification of the cysteine residue.

tert-Butyl (tBu): This protecting group is stable to a wide range of conditions but can be cleaved with strong acids. creative-peptides.comacs.org It is often used when a very robust protection of the thiol is required. peptide.com

Tetrahydropyranyl (Thp): Recognized as a useful protecting group for thiols, Thp is stable to basic conditions and can be removed under mild-acid-labile conditions. iris-biotech.denih.gov It has been shown to reduce racemization levels during peptide elongation. researchgate.net

Threonine Hydroxyl Protection: The hydroxyl group of threonine is less reactive than the cysteine thiol but still requires protection to prevent acylation during peptide synthesis.

tert-Butyl (tBu): A common protecting group for the hydroxyl function of threonine, it is stable under the basic conditions used for Fmoc removal in SPPS and is cleaved with TFA during the final deprotection and resin cleavage step. iris-biotech.de

Benzyl (Bzl): This group can also be used for hydroxyl protection and is typically removed by catalytic hydrogenation. google.com

Tetrahydropyranyl (Thp): Similar to its use for cysteine, the Thp group can also protect the hydroxyl group of threonine and is cleaved under mild acidic conditions. iris-biotech.deresearchgate.net

Interactive Table of Common Protecting Groups

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Cysteine | Thiol | Trityl | Trt | Mild acid (e.g., TFA) |

| Cysteine | Thiol | Acetamidomethyl | Acm | Mercury(II) acetate or Iodine |

| Cysteine | Thiol | tert-Butyl | tBu | Strong acid |

| Cysteine | Thiol | Tetrahydropyranyl | Thp | Mild acid |

| Threonine | Hydroxyl | tert-Butyl | tBu | Strong acid (e.g., TFA) |

| Threonine | Hydroxyl | Benzyl | Bzl | Catalytic Hydrogenation |

| Threonine | Hydroxyl | Tetrahydropyranyl | Thp | Mild acid |

Stereoselective Synthesis and Enantiomeric Purity Considerations

The biological activity of peptides is highly dependent on their stereochemistry. For L-Cysteinyl-L-threonine, it is crucial that both amino acid residues retain their L-configuration throughout the synthesis. The potential for racemization, particularly of the activated amino acid during the coupling step, is a significant concern. researchgate.net

Stereoselective Synthesis: The synthesis of the dipeptide with the correct (L,L) stereochemistry is typically achieved by using enantiomerically pure L-cysteine and L-threonine starting materials. The coupling reaction itself must be performed under conditions that minimize racemization. Methods for stereoselective synthesis often rely on well-established coupling reagents and conditions that have been optimized to preserve chiral integrity. In some cases, enzymatic methods using ligases can offer high stereoselectivity. For instance, L-threonine aldolase (B8822740) has been studied for its role in the stereoselective synthesis of related compounds. researchgate.net

Enantiomeric Purity Analysis: After synthesis, it is essential to verify the enantiomeric purity of the L-Cysteinyl-L-threonine product. High-Performance Liquid Chromatography (HPLC) is a primary technique for this analysis.

Chiral HPLC: This method involves the use of a chiral stationary phase (CSP) that can differentiate between the stereoisomers of the dipeptide. tandfonline.comscilit.com Diastereomeric dipeptides, such as L-Cys-L-Thr and D-Cys-L-Thr, can be resolved on these columns. capes.gov.br

Derivatization followed by HPLC: The dipeptide can be derivatized with a chiral reagent to form diastereomers that can then be separated on a standard achiral HPLC column. researchgate.net

HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry provides a highly sensitive and accurate method for determining chiral purity. researchgate.netnih.gov The peptide can be hydrolyzed, and the resulting amino acids are analyzed by chiral chromatography interfaced with mass spectrometry. nih.gov

The determination of enantiomeric purity is a critical quality control step, ensuring that the synthesized peptide possesses the desired biological and chemical properties. researchgate.net

Derivatization for Spectroscopic Probes and Labeling Studies

The L-Cysteinyl-L-threonine dipeptide can be chemically modified to introduce spectroscopic probes or labels, enabling its use in various biochemical and cell biology studies. The unique reactivity of the cysteine thiol and the presence of the threonine hydroxyl group offer sites for specific derivatization.

Fluorescent Labeling: The cysteine thiol is a common target for fluorescent labeling due to its high nucleophilicity. nih.govacs.org Reagents that react specifically with thiols can be used to attach a fluorophore to the dipeptide.

Iodoacetamide Derivatives: Probes like 1,5-I-AEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid) react with the cysteine thiol to yield a fluorescently labeled dipeptide. nih.gov This allows for sensitive detection and quantification in complex biological samples. acs.orgnih.gov

Maleimides: Fluorescent dyes functionalized with a maleimide (B117702) group also readily react with the cysteine thiol to form stable thioether linkages. researchgate.net

Quinolizinium-based Reagents: These have been shown to be highly selective for modifying cysteine-containing peptides. rsc.org

Isotopic Labeling: The incorporation of stable isotopes into L-Cysteinyl-L-threonine is valuable for quantitative proteomics and metabolic studies.

Sulfur Isotopes: L-cysteine can be synthesized with stable sulfur isotopes (e.g., ³⁴S) using enzymatic methods. nih.gov This labeled cysteine can then be used to synthesize the isotopically labeled dipeptide.

Nitrogen and Carbon Isotopes: Isotopically labeled L-threonine, with ¹³C or ¹⁵N, is commercially available and can be used in the synthesis of the dipeptide. sigmaaldrich.comisotope.com This allows for tracking the metabolic fate of the threonine residue.

Oxygen Isotopes: Methods have been developed for the convenient synthesis of L-serine and L-threonine labeled with ¹⁷O or ¹⁸O at the hydroxyl group, which can then be incorporated into peptides. researchgate.net

Deuterium Labeling: The use of deuterated dithiothreitol (B142953) (DTT) in combination with other techniques can be employed for the isotopic labeling of both cysteine- and threonine-containing peptides for quantitative mass spectrometry. nih.gov

The ability to derivatize L-Cysteinyl-L-threonine with a variety of probes and labels significantly expands its utility as a tool in chemical biology and biomedical research.

Interactive Table of Derivatization Applications

| Derivatization Type | Target Residue | Reagent/Method Example | Application |

| Fluorescent Labeling | Cysteine | 1,5-I-AEDANS | Peptide quantification and sequencing |

| Fluorescent Labeling | Cysteine | Maleimide-dyes | Protein structure and dynamics studies |

| Isotopic Labeling | Cysteine | Enzymatic synthesis with ³⁴S | Reactive sulfur metabolome studies |

| Isotopic Labeling | Threonine | Use of ¹³C/¹⁵N-labeled Threonine | Quantitative proteomics (SILAC) |

| Isotopic Labeling | Threonine | Mitsunobu reaction with ¹⁷O-water | NMR characterization of hydroxyl groups |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of L-Cysteinyl-L-threonine Structure

Spectroscopic methods are paramount for elucidating the three-dimensional structure of peptides. Techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and X-ray Crystallography provide complementary information about the molecule's vibrational modes, solution-state dynamics, and solid-state architecture.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for probing the functional groups and backbone conformation of peptides. nih.gov The spectra are characterized by several key vibrational bands, most notably the amide bands that are sensitive to the peptide's secondary structure. aalto.fi

The primary amide bands for L-Cysteinyl-L-threonine would include:

Amide I: Arising mainly from the C=O stretching vibration of the peptide backbone, this band is highly sensitive to conformation and hydrogen bonding. It is expected to appear in the 1600-1700 cm⁻¹ region. nih.gov

Amide II: This band results from a coupling of the N-H in-plane bending and C-N stretching modes and typically appears between 1510 and 1580 cm⁻¹. aalto.fi

Amide III: A complex mix of vibrations involving C-N stretching, N-H bending, and other backbone and side-chain motions, found in the 1200-1350 cm⁻¹ range. The amide III region can be used to determine the relative populations of major backbone conformations. pnas.org

Amide V: Associated with out-of-plane N-H bending, this mode is observed in the 600-700 cm⁻¹ range. aalto.fi

In addition to the amide bands, the spectra for L-Cysteinyl-L-threonine would feature characteristic vibrations from its unique side chains: the hydroxyl (-OH) group of threonine and the thiol (-SH) group of cysteine. The O-H stretching vibration from the threonine side chain and the terminal carboxyl group would be expected as a broad band around 3300 cm⁻¹. The S-H stretching vibration from the cysteine side chain is typically weaker and appears around 2550 cm⁻¹. aip.org Skeletal vibrations in the Raman spectra, particularly in the 810-950 cm⁻¹ region, can serve as indicators for the populations of P(II), β, and α(R) conformations. nih.govacs.org

Table 1: Expected Characteristic Vibrational Modes for L-Cysteinyl-L-threonine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Amide I | C=O Stretch (peptide) | 1600 - 1700 | IR, Raman |

| Amide II | N-H Bend, C-N Stretch | 1510 - 1580 | IR |

| Amide III | C-N Stretch, N-H Bend | 1200 - 1350 | IR, Raman |

| Amide V | N-H Out-of-Plane Bend | 600 - 700 | IR |

| O-H Stretch | Threonine Side Chain | ~3300 (broad) | IR |

| S-H Stretch | Cysteine Side Chain | ~2550 | IR, Raman |

| NH₃⁺ Stretch | N-terminus | 2800 - 3100 | IR |

This table is based on typical frequency ranges for peptides and their constituent functional groups. aalto.fipnas.orgaip.orgacs.org

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For L-Cysteinyl-L-threonine, a combination of 1D and 2D NMR experiments would provide detailed insights into its conformational preferences.

In solution, the major conformer is typically one where the amide bond is in the trans configuration, though the presence of cis conformers can also be investigated. scispace.com Key NMR parameters include:

Chemical Shifts: The ¹H and ¹³C chemical shifts of the backbone and side-chain atoms are highly sensitive to the local electronic environment and thus to the peptide's conformation. The chemical shifts for the α-protons (Hα) and α-carbons (Cα) are particularly informative. hmdb.cahmdb.cachemicalbook.com

Coupling Constants: The scalar coupling constant between the amide proton and the α-proton, ³J(HNHα), is directly related to the backbone dihedral angle φ through the Karplus equation. This allows for the characterization of backbone conformational preferences. nih.gov

Studies on threonine-derived dipeptides have shown that the ratio of cis- to trans-conformers can be influenced by N-terminal protecting groups and the solvent. scispace.com For a dipeptide like L-Cysteinyl-L-threonine with a free N-terminus, the conformational equilibrium can be complex. scispace.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Cysteine and Threonine Residues in Peptides

| Atom | Cysteine Residue (ppm) | Threonine Residue (ppm) |

|---|---|---|

| Hα | 4.5 - 4.8 | 4.2 - 4.5 |

| Hβ | 2.8 - 3.4 | 4.0 - 4.3 |

| Cα | 55 - 59 | 59 - 62 |

Note: These are typical ranges and can vary based on solvent, pH, temperature, and local conformation. hmdb.cahmdb.caresearchgate.net

X-ray crystallography provides an atomic-resolution view of a molecule's structure in the solid state. proteinstructures.com Obtaining a suitable single crystal of L-Cysteinyl-L-threonine would allow for the precise determination of bond lengths, bond angles, and torsional angles. mdpi.com This would unambiguously define the backbone conformation (φ, ψ, and ω angles), the side-chain rotameric states (χ angles), and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. mdpi.com

It is important to note that the conformation observed in the solid state may not be the only or even the most dominant conformation in solution. scispace.com Crystal packing forces can select for a specific conformer that may be a minor species in the solution-phase equilibrium. pnas.org Studies on similar dipeptides have revealed that they can adopt a trans-conformation in the solid state even when the cis-conformer is predominant in solution. scispace.com

Conformational Preferences and Dynamics Studies

The flexibility of the peptide backbone and its side chains allows L-Cysteinyl-L-threonine to exist in an ensemble of different conformations. The study of these preferences and their dynamic interchange is key to understanding its behavior.

Hydrogen bonds are critical determinants of peptide and protein structure. L-Cysteinyl-L-threonine has multiple hydrogen bond donors and acceptors, leading to the potential for complex intra- and intermolecular networks.

Donors: The primary donors are the N-terminal ammonium (B1175870) group (NH₃⁺), the backbone amide (N-H), the threonine hydroxyl group (-OH), and the cysteine thiol group (-SH). The thiol group is a significantly weaker hydrogen bond donor than the hydroxyl or amide groups. acs.orgresearchgate.net

Acceptors: The primary acceptors are the C-terminal carboxylate group (COO⁻), the backbone carbonyl oxygen (C=O), the threonine hydroxyl oxygen, and the cysteine thiol sulfur. proteinstructures.com

Intramolecular hydrogen bonds can form between the backbone and side chains, stabilizing specific folded conformations. For example, a hydrogen bond could potentially form between the threonine hydroxyl group and the peptide carbonyl oxygen. unl.edu

Intermolecular hydrogen bonds are the dominant interactions in the solid state, creating a three-dimensional lattice. mdpi.com In solution, intermolecular hydrogen bonds can form with solvent molecules (e.g., water) or between dipeptide molecules, which can lead to aggregation at higher concentrations. The interplay between intramolecular and intermolecular hydrogen bonding dictates the conformational landscape of the peptide. aalto.fi

The conformation of L-Cysteinyl-L-threonine is defined by the set of its torsional angles along the backbone and side chains.

Side-Chain Angles (χ):

Cysteine: The primary side-chain angle is χ₁ (N-Cα-Cβ-Sγ). Rotations around this bond lead to different spatial orientations of the thiol group.

Threonine: The side chain has two rotatable bonds, defined by angles χ₁ (N-Cα-Cβ-Oγ₁) and χ₂ (Cα-Cβ-Oγ₁-Hγ₁). Hard-sphere models and analysis of protein structures show that steric interactions strongly favor specific rotamers, with the χ₁ angle for threonine often found near 300°. yale.edu

The final conformational preference is a balance between various non-covalent intramolecular interactions, including steric repulsion, electrostatic interactions, and weak hydrogen bonds. These interactions collectively define the energy landscape and the populations of different rotational isomers. plos.org

Mass Spectrometry for Sequence Verification and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the verification of peptide sequences and the detailed analysis of their fragmentation pathways. In the case of L-Cysteinyl-L-threonine, mass spectrometric analysis provides unambiguous confirmation of its molecular weight and primary structure. Through controlled fragmentation experiments, typically employing techniques such as collision-induced dissociation (CID) or electron ionization (EI), a wealth of structural information can be obtained.

The fragmentation of peptides in the mass spectrometer is a predictable process that primarily involves cleavage of the peptide backbone bonds (a, b, c, x, y, and z ions) and, to a lesser extent, fragmentation of the amino acid side chains. For L-Cysteinyl-L-threonine, the resulting mass spectrum would be characterized by a series of fragment ions that allow for the definitive sequencing of the dipeptide.

Under electron ionization, L-threonine is known to undergo characteristic fragmentation, producing ions with mass-to-charge ratios (m/z) of 74 and 45. physchemres.org The ion at m/z 74 corresponds to the loss of the carboxyl group ([M-COOH]+) or the side chain ([M-R]+), while the ion at m/z 45 is attributed to the side chain itself (R+) or the carboxyl group (COOH+). physchemres.org Studies on derivatized L-cysteine have also shed light on its fragmentation behavior, which often involves the sulfur atom and can lead to competing decomposition processes.

When incorporated into the dipeptide L-Cysteinyl-L-threonine, the fragmentation would be expected to follow established patterns for peptides, with the charge being retained on either the N-terminal (b-ions) or C-terminal (y-ions) fragment. The presence of the sulfur atom in the cysteine residue and the hydroxyl group in the threonine residue can influence the fragmentation pathways. For instance, the threonine residue can facilitate neutral losses of water.

A detailed analysis of the expected fragmentation of L-Cysteinyl-L-threonine is presented in the following data table, which outlines the predicted m/z values for key fragment ions. The accurate mass measurements of these fragments would serve to unequivocally verify the sequence of the dipeptide.

| Fragment Ion Type | Structure | Predicted m/z | Notes |

| [M+H]+ | [Cys-Thr + H]+ | 223.08 | Molecular ion |

| b1 | [Cys]+ | 104.02 | N-terminal cysteine residue |

| y1 | [Thr + H]+ | 120.07 | C-terminal threonine residue |

| b1 - H2S | [Cys - H2S]+ | 70.04 | Loss of hydrogen sulfide (B99878) from the cysteine side chain |

| y1 - H2O | [Thr + H - H2O]+ | 102.06 | Loss of water from the threonine side chain |

| Internal Fragment | [Cys - CO]+ | 76.04 | Internal fragment from the cysteine residue |

| Internal Fragment | [Thr - CO]+ | 92.05 | Internal fragment from the threonine residue |

This interactive table provides predicted m/z values for the primary fragment ions of L-Cysteinyl-L-threonine. The actual observed fragments and their relative intensities can vary depending on the specific mass spectrometry method and experimental conditions used.

Chemical Reactivity and Mechanistic Investigations

Thiol Group Reactivity of the Cysteine Moiety

The thiol (or sulfhydryl) group of the cysteine residue is one of the most reactive functional groups found in peptides, exhibiting strong nucleophilic properties. mdpi.comnih.gov This reactivity is a consequence of the large atomic radius of sulfur and the relatively low dissociation energy of the S-H bond. mdpi.com The deprotonated form, the thiolate anion (RS-), is an even more potent nucleophile. nih.govresearchgate.net

The thiol group of the cysteine moiety is readily oxidized. This oxidation can lead to the formation of a disulfide bond (-S-S-) between two molecules of L-Cysteinyl-L-threonine, yielding a cystine-like dimer. wikipedia.orgnih.gov This reaction is a common post-translational modification in proteins and plays a crucial role in stabilizing protein structure. wikipedia.orgnih.gov The formation of disulfide bonds involves the removal of a pair of hydrogen atoms from two cysteine residues. nih.gov

The oxidation of cysteine thiols can be initiated by various oxidizing agents, including molecular oxygen, often catalyzed by metal ions, and reactive oxygen species (ROS). nih.govchimia.chresearchgate.net The process is reversible, with the disulfide bond being reducible back to two thiol groups. chimia.ch This redox cycle is fundamental in many biological processes. mdpi.com

Table 1: Oxidation States of Sulfur in Cysteine

| Oxidation State | Functional Group | Name |

| -2 | R-SH | Thiol |

| -1 | R-S-S-R | Disulfide |

| 0 | R-SOH | Sulfenic acid |

| +2 | R-SO₂H | Sulfinic acid |

| +4 | R-SO₃H | Sulfonic acid |

This table is based on information from multiple sources regarding the redox chemistry of cysteine. frontiersin.org

The strong nucleophilicity of the thiol group, particularly in its thiolate form, allows it to participate in various nucleophilic reactions. mdpi.comrsc.org One such reaction is the Michael addition, where the thiol adds to α,β-unsaturated carbonyl compounds. mdpi.com This type of reaction is base-catalyzed and results in the formation of a stable carbon-sulfur bond. mdpi.com

Another significant reaction is nucleophilic substitution, such as the reaction with alkyl halides, which leads to the formation of thioethers. mdpi.comrsc.org Thiol-disulfide exchange is another key nucleophilic substitution reaction where a thiolate anion attacks a disulfide bond, resulting in the formation of a new disulfide bond and a new thiolate. mdpi.comresearchgate.net This reaction is crucial for the rearrangement of disulfide bonds in proteins. mdpi.com

The thiol group of cysteine is an excellent ligand for a variety of metal ions. nih.govmdpi.com The sulfur atom acts as a soft donor and binds preferentially to soft metal ions such as Cd(II), Pb(II), and Hg(II), as well as borderline ions like Zn(II) and Ni(II). nih.govmdpi.com The thiolate group is the primary binding site for these metal ions. nih.govchim.it

In the presence of metal ions, the pKa of the thiol group can be significantly lowered, facilitating deprotonation and coordination at physiological pH. chimia.ch The coordination of metal ions by the cysteine residue in peptides can lead to the formation of various complexes, with the stoichiometry and structure depending on the metal ion, the pH, and the peptide sequence. nih.govchim.it For peptides with a single cysteine, bis(ligand) complexes are commonly formed. nih.gov The coordination environment often involves a tetrahedral arrangement of thiolate ligands around the metal ion. chimia.ch

Table 2: Metal Ion Binding Affinity

| Metal Ion | Classification | Binding Preference |

| Zn(II) | Borderline | (S⁻,S⁻) coordination nih.gov |

| Cd(II) | Soft | (S⁻,S⁻) coordination, high stability nih.gov |

| Pb(II) | Soft | (S⁻,S⁻) coordination nih.gov |

| Ni(II) | Borderline | Thiolate and amide nitrogen coordination nih.govchim.it |

| Hg(II) | Soft | Strong preferential binding to thiol mdpi.comcam.ac.uk |

| Ag(I) | Soft | Strong coordination to thiol cam.ac.uk |

Hydroxyl Group Reactivity of the Threonine Moiety

The threonine moiety possesses a secondary hydroxyl group (-OH) on its side chain. wikipedia.org While less reactive than the thiol group of cysteine, this hydroxyl group can undergo chemical modifications. It is susceptible to O-acylation, a reaction that can occur during peptide synthesis when using active esters. nih.gov This side reaction can be more pronounced in the presence of certain residues like histidine. nih.gov

The hydroxyl group of threonine can also be a site for post-translational modifications such as O-linked glycosylation and phosphorylation by threonine kinases. wikipedia.org Under certain conditions, such as elevated temperatures and alkaline pH, the hydroxyl group of threonine can undergo β-elimination. nih.gov This reaction can be a concern in analytical methods that use such conditions for studying post-translational modifications. nih.gov The stability of O-acetylated threonine residues in peptides can be low due to the potential for O-to-N acyl transfer if an amino group is nearby. ibmmpeptide.com

Peptide Bond Stability and Hydrolysis Mechanisms

The peptide bond (or amide bond) linking the cysteine and threonine residues is a covalent bond formed between the carboxyl group of cysteine and the amino group of threonine. aklectures.comwikipedia.org This bond is relatively stable under physiological conditions due to resonance stabilization, which imparts partial double-bond character. wikipedia.org The uncatalyzed hydrolysis of a peptide bond is an extremely slow process, with a half-life estimated to be between 350 and 600 years at 25°C. wikipedia.orgcore.ac.uk

Hydrolysis of the peptide bond involves the addition of a water molecule across the C-N bond, breaking it and regenerating the constituent amino acids. wikipedia.orgnih.gov This reaction, while thermodynamically favorable, has a high activation energy. aklectures.comnih.gov In biological systems, this process is efficiently catalyzed by enzymes called peptidases or proteases. wikipedia.org Chemically, peptide bond hydrolysis can be accelerated by acidic or basic conditions and elevated temperatures. nih.gov The activation energy for the uncatalyzed hydrolysis of dipeptides is in the range of 96 to 105 kJ/mol. nih.gov

Redox Chemistry and Implications in Model Systems

The redox chemistry of L-Cysteinyl-L-threonine is dominated by the cysteine residue's thiol group. nih.govwikipedia.org The thiol can undergo a range of oxidation reactions, forming sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic (R-SO₃H) acids, in addition to the disulfide. nih.govfrontiersin.org These various oxidation states allow cysteine-containing peptides to act as redox sensors and participate in antioxidant defense systems. mdpi.comfrontiersin.org

The oxidation of the thiol to a disulfide is a key reaction in the self-assembly of some cysteine-containing peptides, leading to the formation of hydrogels. mdpi.com The redox state of the cysteine can thus modulate the supramolecular behavior of the peptide. mdpi.com The high nucleophilicity and redox activity of the cysteine thiol have been shown to facilitate surface-catalyzed peptide bond formation in abiotic synthesis models, suggesting a potential role for such peptides in prebiotic chemistry. acs.org The redox potential of a cysteine residue is influenced by its local environment within the peptide. nih.gov The ability of the thiol group to cycle between reduced and oxidized states is fundamental to its role in many redox-regulated processes. researchgate.net

Biochemical Roles and Interaction Studies Mechanistic & Model Systems

L-Cysteinyl-L-threonine as a Model System for Peptide Chemistry

The distinct functional groups of L-cysteine and L-threonine make their dipeptide combination, L-Cysteinyl-L-threonine, a useful model for exploring peptide chemistry. The nucleophilic thiol group of the cysteine residue and the hydroxyl group of the threonine residue are sites for various chemical modifications and interactions. Peptides containing these residues are often used to study peptide synthesis, such as solid-phase peptide synthesis (SPPS), and post-translational modifications.

The presence of cysteine's thiol group allows for specific chemical reactions like oxidation to form disulfide bonds, which are crucial for protein structure. wikipedia.org Furthermore, advanced chemical ligation methods, which are essential for the total synthesis of proteins, have been developed to specifically join peptide fragments at serine or threonine residues. pnas.org The chemistry of protecting the reactive cysteine thiol group is a critical aspect of peptide synthesis, enabling the construction of complex peptides and proteins. rsc.org Studies have shown that the presence of cysteine can stereospecifically enhance the rate and yield of abiotic peptide synthesis, highlighting the thiol group's importance in peptide bond formation. nih.gov

Substrate or Product in Enzyme-Catalyzed Reactions

Both L-cysteine and L-threonine, the constituent amino acids of the dipeptide, are involved in numerous enzyme-catalyzed reactions. L-threonine aldolases (LTAs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the reversible retro-aldol cleavage of L-threonine into glycine (B1666218) and acetaldehyde. frontiersin.org The reverse reaction, the aldol (B89426) addition, is a powerful tool in biotechnology for the asymmetric synthesis of various β-hydroxy-α-amino acids. frontiersin.orgunipd.it

Similarly, L-threonine can be acted upon by enzymes like L-threonine dehydrogenase, which has been studied in Escherichia coli. nih.gov The cysteine residue, with its reactive thiol, is a key component in the active sites of many enzymes, such as cysteine proteases, and participates in enzymatic reactions as a nucleophile. wikipedia.orgrsc.org While the dipeptide itself is not a primary substrate for these specific enzymes, its constituent parts are central to their catalytic mechanisms. Peptidases, however, would recognize and cleave the peptide bond between the two amino acids.

| Enzyme | Substrate Amino Acid | Reaction Type | Significance |

|---|---|---|---|

| L-Threonine Aldolase (B8822740) (LTA) | L-Threonine | Retro-aldol cleavage / Aldol addition | Catalyzes the reversible breakdown of L-threonine to glycine and an aldehyde; used for asymmetric synthesis of amino acids. frontiersin.orgunipd.it |

| L-Threonine Dehydrogenase | L-Threonine | Oxidation/Dehydrogenation | Part of the threonine degradation pathway. nih.gov |

| Cystathionine β-synthase & γ-lyase | L-Cysteine | Transsulfuration | Involved in the biosynthesis of cysteine from methionine via homocysteine in many organisms. wikipedia.org |

| Cysteine Proteases | (Substrate Proteins) | Peptide bond hydrolysis | The cysteine residue acts as the key nucleophile in the enzyme's active site to break down proteins. rsc.org |

Role in Lanthipeptide Formation and Modification

The L-Cysteinyl-L-threonine motif is a direct precursor to a key structural feature in a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides. acs.orgfrontiersin.org These peptides are characterized by thioether cross-links, which are formed from cysteine residues reacting with dehydrated serine or threonine residues. rug.nl

The formation of a methyllanthionine (MeLan) bridge specifically involves a cysteine and a threonine residue and proceeds in two main enzymatic steps:

Dehydration : A lanthipeptide synthetase enzyme (e.g., LanM or LanB) catalyzes the dehydration of the L-threonine residue within a precursor peptide, converting it to 2,3-didehydrobutyrine (Dhb). frontiersin.orgacs.orgresearchgate.net

Cyclization : The thiol group of a nearby L-cysteine residue performs a nucleophilic Michael-type addition to the Dhb residue. frontiersin.org This reaction is catalyzed by a cyclase domain (e.g., LanM or LanC) and results in the formation of a stable methyllanthionine thioether cross-link. frontiersin.orgrug.nl

These cross-links introduce cyclic structures into the peptide, which restricts its conformation and significantly enhances its biological stability and activity. frontiersin.org

| Step | Description | Enzyme Class | Resulting Structure |

|---|---|---|---|

| 1. Dehydration | The hydroxyl group of an L-threonine residue is eliminated as water. | Dehydratase (e.g., LanB, LanM) | 2,3-didehydrobutyrine (Dhb) |

| 2. Cyclization | The thiol of an L-cysteine residue attacks the double bond of the Dhb residue. | Cyclase (e.g., LanC, LanM) | Methyllanthionine (MeLan) thioether bridge |

Interaction with Metal Ions and Metalloprotein Mimicry

The L-Cysteinyl-L-threonine dipeptide is an excellent model for studying the interactions between peptides and metal ions, a field known as bioinorganic chemistry. The dominant interaction is driven by the cysteine residue. nih.gov The soft thiol (sulfhydryl) group of cysteine is a potent ligand for a wide range of metal ions, particularly soft or borderline Lewis acids. mdpi.com

Key aspects of these interactions include:

Primary Binding Site : The cysteine thiolate is the primary coordination site for metal ions such as zinc (Zn(II)), cadmium (Cd(II)), lead (Pb(II)), and nickel (Ni(II)). nih.gov

Coordination Chemistry : The stability of complexes with divalent metal ions often follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II). nih.gov Theoretical studies have also modeled the electrostatic interactions with alkali (Li+, Na+, K+) and alkaline earth (Be2+, Mg2+, Ca2+) metal ions. researchgate.netnih.gov

Metalloprotein Mimicry : Small peptides containing cysteine are frequently used as simple mimics to understand the complex metal-binding sites in large metalloproteins, such as zinc fingers and metallothioneins. nih.govmdpi.com The Cys-X-X-Cys motif is a well-known metal-binding structure in proteins. oup.com While the hydroxyl group of threonine is a weaker ligand than the thiol, it can still participate in coordinating metal ions, thus potentially influencing the stability and stereochemistry of the resulting metal complex. researchgate.netacs.org

| Metal Ion | Classification | Interaction Details with Cysteine Thiol |

|---|---|---|

| Cd(II), Pb(II), Hg(II) | Soft Acid | Forms very stable complexes due to the high affinity of soft acids for the soft sulfur donor. nih.gov |

| Zn(II), Ni(II), Cu(II) | Borderline Acid | Forms strong coordinate bonds. Zn(II) binding in "zinc finger" proteins is a classic example. nih.govmdpi.com |

| Li+, Na+, K+ | Hard Acid | Interaction is primarily electrostatic in nature. researchgate.netnih.gov |

| Mg2+, Ca2+ | Hard Acid | Weak electrostatic interaction with the thiol group compared to other functional groups. researchgate.net |

Influence on Protein Folding and Stability (as a structural motif)

The presence of an L-Cysteinyl-L-threonine motif within a polypeptide chain can influence the protein's folding process and the stability of its final three-dimensional structure. This influence arises from the distinct properties of each amino acid.

L-Cysteine : The most significant contribution of cysteine to protein stability is its ability to form a covalent disulfide bond with another cysteine residue. wikipedia.orgnih.gov This oxidation of two thiol groups to form a cystine bridge acts as a molecular staple, locking parts of the protein together and stabilizing its tertiary structure. wikipedia.orgmdpi.com This is particularly important for proteins that function outside the cell. wikipedia.org Statistical analysis has revealed a high propensity for cysteine-cysteine contacts, which can guide and accelerate the folding process by reducing the conformational space the protein needs to search. nih.gov

L-Threonine : As a polar amino acid, threonine can contribute to protein stability through the formation of hydrogen bonds via its side-chain hydroxyl group. These interactions can help stabilize secondary structural elements like α-helices and β-sheets.

The C-X-X-C motif, where X is any amino acid, is a recognized structural feature often involved in metal binding or redox activity within proteins. oup.comnih.gov The combination of cysteine's covalent bonding potential and threonine's hydrogen bonding capacity makes the Cys-Thr motif a contributor to local structural integrity.

Involvement in Non-Human Microbial Metabolism

The constituent amino acids of L-Cysteinyl-L-threonine are deeply integrated into the metabolic networks of various microorganisms, from gut bacteria to protozoan parasites.

Amino Acid Biosynthesis : In gut microbes such as Bifidobacterium longum, cysteine is a crucial intermediate in the biosynthesis of methionine. tandfonline.com These bacteria possess metabolic pathways to synthesize sulfur-containing amino acids, which are essential for their survival and growth. tandfonline.com The metabolism and biosynthesis of both L-cysteine and L-threonine are active processes in the gut microbiota. frontiersin.orgnih.gov

Secondary Metabolism : The formation of lanthipeptides, as detailed in section 5.3, is a prominent example of specialized microbial metabolism. Bacteria like Lactococcus lactis produce these modified peptides, which often have potent antimicrobial properties. acs.org

Nutrient Uptake and Survival : In Escherichia coli, multiple transporter systems exist for the uptake of L-threonine from the environment. frontiersin.org In the anaerobic parasite Entamoeba histolytica, L-cysteine is an essential amino acid required for growth and defense against oxidative stress. asm.org This organism metabolizes cysteine into more stable thiazolidine (B150603) derivatives to serve as an intracellular storage form of this vital amino acid. asm.org

Therefore, the L-Cysteinyl-L-threonine dipeptide represents a junction of key metabolic activities in the microbial world, linking protein synthesis, secondary metabolite production, and cellular survival strategies.

Advanced Analytical Techniques for L Cysteinyl L Threonine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For L-Cysteinyl-L-threonine, different HPLC modes can be employed to exploit the dipeptide's specific physicochemical properties, which are influenced by the polar, uncharged side chain of threonine and the reactive thiol group of cysteine.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the analysis of amino acids and peptides. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. L-Cysteinyl-L-threonine, being a polar molecule, would typically have a short retention time on a standard C18 column. The separation is achieved by a gradient elution, where the concentration of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased to elute the analyte. nih.govnih.gov

For enhanced detection, especially at low concentrations, pre- or post-column derivatization is often employed. who.int Reagents like o-phthalaldehyde (B127526) (OPA), when reacted with a chiral thiol, can be used for the pre-column derivatization of molecules with primary amine groups, like L-Cysteinyl-L-threonine, to yield highly fluorescent products. nih.govtandfonline.com This significantly improves the sensitivity of the analysis. nih.gov

Table 1: Illustrative RP-HPLC Parameters for Dipeptide Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm | Standard nonpolar stationary phase for separating polar to moderately nonpolar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure protonation of the analyte and improve peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the dipeptide from the nonpolar column. |

| Gradient | 5% to 40% B over 20 min | A gradual increase in organic solvent concentration allows for the separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and run time. |

| Detection | UV at 214 nm or Fluorescence (Ex: 340 nm, Em: 455 nm) with OPA derivatization | UV detection is suitable for the peptide bond. Fluorescence detection after derivatization provides much higher sensitivity. nih.govwho.int |

| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. researchgate.net |

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. ucl.ac.uknih.govnih.gov This technique is highly effective for separating charged molecules like amino acids and peptides. 193.16.218dcu.ie L-Cysteinyl-L-threonine possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric.

In cation-exchange chromatography, a negatively charged stationary phase is used. At a pH below its isoelectric point (pI), the dipeptide will have a net positive charge and bind to the column. It can then be eluted by increasing the pH or the ionic strength of the mobile phase (e.g., with a sodium chloride gradient). ucl.ac.uk Conversely, in anion-exchange chromatography, a positively charged stationary phase is used, and the dipeptide would bind at a pH above its pI. The separation of threonine and cysteine-containing compounds is sensitive to pH, temperature, and ion concentration. 193.16.218

Table 2: Typical Ion-Exchange Chromatography Settings for Peptide Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column Type | Strong Cation Exchange (e.g., Sulfonated Resin) | Binds positively charged molecules. |

| Mobile Phase A | Sodium Citrate Buffer, pH 3.2 | Low pH buffer to ensure the dipeptide is protonated and carries a net positive charge. |

| Mobile Phase B | Sodium Citrate Buffer, pH 10.0 with 1.0 M NaCl | High pH and high salt buffer to elute the bound dipeptide by charge neutralization and competition. |

| Gradient | Linear gradient of pH and salt concentration | Allows for the sequential elution of molecules based on the strength of their ionic interactions. |

| Detection | Post-column derivatization with Ninhydrin, UV-Vis at 570 nm | Ninhydrin reacts with the primary amine to produce a colored compound suitable for photometric detection. 193.16.218 |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. hplc.euuva.nl The stationary phase in HILIC is polar (e.g., bare silica, amide), and the mobile phase is a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer. uva.nl

L-Cysteinyl-L-threonine, being a polar dipeptide, would be well-retained under HILIC conditions. mdpi.com The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. uva.nl Elution is achieved by increasing the water content in the mobile phase. mdpi.com HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization. hplc.eu

Table 3: Example HILIC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Amide-based or bare silica, 3.5 µm, 2.1 x 150 mm | Polar stationary phase that establishes a hydrophilic environment for partitioning. hplc.eumdpi.com |

| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium (B1175870) Acetate (B1210297) | High organic mobile phase to promote retention of polar analytes. |

| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate | Higher aqueous content to elute the analyte by disrupting the hydrophilic partitioning. |

| Gradient | 0% to 100% B over 15 min | Gradually increases the polarity of the mobile phase to elute compounds of increasing hydrophilicity. |

| Flow Rate | 0.3 mL/min | Lower flow rates are often used with smaller diameter columns typical in HILIC-MS applications. |

| Detection | Mass Spectrometry (ESI-MS) | Provides high sensitivity and specificity, and is compatible with the volatile mobile phases used in HILIC. hplc.eu |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. uu.nl This microscale technique is well-suited for the analysis of charged molecules like amino acids and peptides, offering advantages of speed and minimal sample consumption. oup.com

In a typical Capillary Zone Electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At a pH above its pI, L-Cysteinyl-L-threonine would be negatively charged and migrate toward the anode. However, the electroosmotic flow (EOF) is typically strong enough to carry all species, regardless of charge, toward the cathode and the detector. The dipeptide's migration time would depend on its electrophoretic mobility, which is a function of its net charge and hydrodynamic radius. The technique's high resolving power allows for the separation of structurally similar peptides. acs.orgmdpi.com

Advanced Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elucidating the structure of compounds like L-Cysteinyl-L-threonine.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile biomolecules by transferring them from a liquid phase to the gas phase as intact, charged ions. libretexts.orgnih.gov This makes it exceptionally well-suited for analyzing peptides and proteins. libretexts.org L-Cysteinyl-L-threonine in solution would be passed through a heated capillary to which a high voltage is applied, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gaseous analyte ions are expelled and directed into the mass analyzer. nih.gov

ESI-MS can determine the precise molecular weight of L-Cysteinyl-L-threonine. When coupled with tandem mass spectrometry (MS/MS), it can provide structural information. In an MS/MS experiment, the protonated molecular ion of the dipeptide is selected and subjected to collision-induced dissociation (CID), causing it to break at the peptide bond. The resulting fragment ions are then analyzed, allowing for the confirmation of the amino acid sequence. The fragmentation pattern would be characteristic of the C-terminal threonine and N-terminal cysteine. researchgate.net The high resolution of modern mass spectrometers, such as Orbitrap or FT-ICR instruments, can provide highly accurate mass measurements, confirming the elemental composition. mdpi.comnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| L-Cysteinyl-L-threonine |

| Acetonitrile |

| Methanol |

| o-phthalaldehyde (OPA) |

| Formic Acid |

| Sodium Chloride |

| Sodium Citrate |

| Ninhydrin |

| Ammonium Acetate |

| Cysteine |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the mass analysis of biomolecules, including peptides like L-Cysteinyl-L-threonine. researchgate.net This method involves co-crystallizing the analyte with a matrix compound that strongly absorbs laser energy at a specific wavelength. rsc.org Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules, minimizing fragmentation. researchgate.net The resulting ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z). researchgate.net

The choice of matrix is a critical factor for the successful analysis of small peptides. While α-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides, it can produce significant background signals in the low molecular weight region, potentially interfering with the detection of small molecules like L-Cysteinyl-L-threonine. proquest.com Therefore, alternative matrices are often preferred for such analyses.

Recent research has identified several matrices that provide a cleaner background in the low mass range, making them more suitable for the analysis of small organic molecules and peptides. rsc.orgrsc.org For instance, 4-hydroxy-3-nitrobenzonitrile (B1293937) has been demonstrated as a general-purpose matrix with excellent performance for small molecules due to its strong UV absorption and low background interference. rsc.orgrsc.org Another effective matrix for small peptides is 2,5-dihydroxybenzoic acid (DHB), which has been shown to improve the detection of peptides that are not efficiently ionized with CHCA. nih.gov The selection of an appropriate matrix is also influenced by the physicochemical properties of the peptide; for example, the hydrophobicity of the peptide can affect co-crystallization and ionization efficiency. apmaldi.com

| Matrix | Abbreviation | Laser Wavelength (nm) | Advantages for Small Peptides | Potential Disadvantages |

|---|---|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | 337, 355 | Good for general peptide analysis. | Can produce significant background in the low mass range. proquest.com |

| 2,5-Dihydroxybenzoic acid | DHB | 337, 355 | Reduced background noise in the low mass range, good for hydrophilic peptides. nih.gov | Can form larger crystals, leading to "sweet spot" issues. |

| 4-Hydroxy-3-nitrobenzonitrile | HNNB | 355 | Provides a clean background in the low mass range, suitable for small organic molecules and peptides. rsc.org | Less commonly used than CHCA or DHB. |

| Sinapinic acid | SA | 337, 355 | Generally better for larger peptides and proteins. | Can have lower sensitivity for very small peptides compared to other matrices. proquest.com |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of peptides, including L-Cysteinyl-L-threonine. This method involves multiple stages of mass analysis. In the first stage, the precursor ion of the dipeptide is selected. This ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to fragment in a predictable manner along the peptide backbone. wiley-vch.de The resulting fragment ions are then analyzed in the second stage of mass spectrometry.

The fragmentation of peptides in CID typically occurs at the amide bonds, leading to the formation of b- and y-type ions. uab.edu The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

For L-Cysteinyl-L-threonine, the expected fragmentation would yield specific b and y ions that confirm the sequence of the two amino acids. The presence of cysteine and threonine residues can also lead to characteristic fragmentation patterns. Peptides containing serine, threonine, or cysteine have been observed to produce unusual fragment ions, such as [c + 2H]+, through intramolecular hydrogen bonding during fragmentation. nih.gov

Furthermore, the cysteine residue itself can influence the fragmentation process. Modified cysteine residues have been shown to produce characteristic neutral or charged losses. For instance, a neutral loss of 118 Da or a charged loss of 119 Da has been observed from peptides containing a modified aminoethylated cysteine, which can serve as a diagnostic marker for the presence of this residue. nih.gov The fragmentation of the disulfide bond in cystine (a dimer of cysteine) has also been studied, revealing complex fragmentation pathways that can be useful in identifying cysteine-containing molecules. dntb.gov.ua

Spectrophotometric and Fluorometric Assays for Thiol Detection

The presence of a thiol group (-SH) in the cysteine residue of L-Cysteinyl-L-threonine allows for its detection and quantification using specific spectrophotometric and fluorometric assays. interchim.frbroadpharm.com These methods are based on the chemical reaction of the thiol group with a reagent that produces a change in absorbance or fluorescence.

A widely used spectrophotometric method for thiol quantification is the Ellman's assay, which employs 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the reagent. bmglabtech.comwikipedia.org In this assay, DTNB reacts with a free thiol group in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond of DTNB and results in the formation of a mixed disulfide and 2-nitro-5-thiobenzoate (TNB2-). wikipedia.org The TNB2- anion has a characteristic yellow color and exhibits a strong absorbance at 412 nm. bmglabtech.comwikipedia.org The concentration of the thiol can be determined by measuring the absorbance at this wavelength and using the molar extinction coefficient of TNB2-, which is approximately 14,150 M-1cm-1. wikipedia.orglongdom.org It is important to perform this assay in the absence of daylight, as DTNB is sensitive to ultraviolet radiation. researchgate.net

| Parameter | Value/Condition | Reference |

|---|---|---|

| Reagent | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | bmglabtech.comwikipedia.org |

| Product Measured | 2-nitro-5-thiobenzoate (TNB2-) | wikipedia.org |

| Wavelength of Maximum Absorbance (λmax) | 412 nm | bmglabtech.comwikipedia.org |

| Molar Extinction Coefficient (ε) | ~14,150 M-1cm-1 | wikipedia.orglongdom.org |

| Optimal pH | Slightly alkaline (pH 7-8) | sigmaaldrich.com |

Fluorometric assays offer higher sensitivity for thiol detection compared to spectrophotometric methods. nih.gov These assays utilize fluorescent probes that react with thiols to produce a highly fluorescent product. mdpi.com A variety of such probes have been developed, often based on mechanisms like Michael addition or disulfide cleavage. nih.govmdpi.com Some fluorogenic probes are specifically designed to react with N-terminal cysteine residues, which could be particularly useful for the selective detection of L-Cysteinyl-L-threonine if the N-terminus is not blocked. nih.govrsc.orgnih.gov For example, fluorescein (B123965) derivatives containing an α,β-unsaturated aldehyde moiety have been shown to exhibit a selective fluorescent signal enhancement in the presence of N-terminal cysteine residues. nih.govrsc.orgnih.gov

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity.etsu.edunih.gov

Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of L-Cysteinyl-L-threonine. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying amino acids and peptides due to its balance of accuracy and computational cost. researchgate.net DFT calculations can be employed to investigate the geometric and electronic structure of L-Cysteinyl-L-threonine. For instance, DFT can predict bond lengths, bond angles, and dihedral angles of the dipeptide's most stable conformers.

Key applications of DFT for L-Cysteinyl-L-threonine include the determination of molecular descriptors to evaluate its chemical reactivity. researchgate.net These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the peptide's susceptibility to nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net

DFT is also instrumental in studying the interactions of the dipeptide with other molecules or surfaces. For example, studies on the adsorption of L-cysteine on graphene have utilized DFT to understand the nature of the interaction, which can be either physisorption or chemisorption depending on the surface properties. nih.gov Similar approaches can be applied to L-Cysteinyl-L-threonine to explore its interactions in biological systems or with nanomaterials.

Table 1: Representative DFT Functionals and Basis Sets for Amino Acid Calculations

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization and energy calculations of conformers. researchgate.net |

| BHandHLYP | 6-311++G(d,p) | Recommended for amino acid systems with extensive hydrogen bonding. researchgate.net |

Ab initio methods, which are based on first principles without the use of empirical parameters, are highly accurate for determining the conformational landscape of peptides like L-Cysteinyl-L-threonine. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used to locate and rank the energy of different conformers. nih.govacs.org

The conformational space of a dipeptide is determined by the rotational freedom around its backbone dihedral angles (phi, ψ) and side-chain dihedral angles (χ). For L-Cysteinyl-L-threonine, the side chains of both cysteine and threonine residues contribute to a complex potential energy surface with numerous local minima. High-level ab initio calculations can accurately predict the relative energies of these conformers and the energy barriers between them. nih.gov

For example, studies on the individual amino acids L-cysteine and L-threonine have identified multiple stable conformers in the gas phase. nih.govacs.orgresearchgate.net These studies provide a foundation for understanding the preferred conformations of the dipeptide, which are influenced by intramolecular hydrogen bonding between the amide backbone and the polar side chains.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions.nih.govmdpi.com

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. For L-Cysteinyl-L-threonine, MD simulations can provide insights into its conformational dynamics, flexibility, and interactions with its environment, such as water molecules or a binding pocket of a protein. nih.govmdpi.com

In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the system as a function of atomic coordinates. This allows for the observation of how the dipeptide explores different conformations over time.

MD simulations can reveal the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing specific secondary structures. Furthermore, by simulating the dipeptide in an explicit solvent, such as water, the influence of the solvent on the peptide's conformation and dynamics can be investigated in detail. Studies on similar peptides have shown how interactions with the surrounding water molecules can influence the conformational preferences of the peptide backbone and side chains. nih.gov

Docking Studies for Ligand-Receptor Interactions in Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of L-Cysteinyl-L-threonine, docking studies can be employed to investigate its potential interactions with protein receptors.

The process involves placing the dipeptide (the ligand) into the binding site of a receptor and evaluating the binding affinity using a scoring function. This can help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For instance, the cysteine residue in L-Cysteinyl-L-threonine can play a crucial role in binding through its thiol group, which can form covalent bonds or strong hydrogen bonds with receptor residues. nih.gov Docking studies can help in identifying potential protein targets for this dipeptide and in understanding the molecular basis of its biological activity.

Table 2: Key Amino Acid Residues Involved in Ligand Recognition by P2Y12 Receptor

| Residue | Transmembrane Region | Role in Ligand Interaction |

|---|---|---|

| Arg256 | 6 | Important for receptor function and ligand binding. researchgate.net |

| Arg265 | 7 | Influences receptor activity. researchgate.net |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of L-Cysteinyl-L-threonine, which can aid in the interpretation of experimental spectra.

Quantum mechanical calculations, particularly DFT, can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. Comparing the calculated spectra with experimental data can help in assigning the observed spectral bands to specific molecular vibrations. aip.org

Furthermore, NMR chemical shifts can also be predicted using QM methods. nih.gov The chemical shift of a nucleus is sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the dipeptide, the corresponding chemical shifts can be predicted. These predictions are valuable for structural elucidation and for understanding the effects of conformation and environment on the NMR spectrum.

Force Field Development for Peptide Simulations.acs.orgnih.govnih.govresearchgate.net

The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used. A force field is a set of parameters that describe the potential energy of a system of atoms or molecules. For peptides like L-Cysteinyl-L-threonine, it is crucial to have accurate force field parameters for all the constituent atoms and functional groups.

The development of force fields, such as AMBER, CHARMM, and OPLS, involves parameterizing the various terms in the potential energy function (e.g., bond stretching, angle bending, torsional angles, and non-bonded interactions) to reproduce experimental data and high-level quantum mechanical calculations. acs.orgnih.govnih.gov

For L-Cysteinyl-L-threonine, the parameters for the cysteine and threonine residues are critical. The development of these parameters involves fitting to QM potential energy surfaces for dipeptide models to accurately describe the torsional energetics of the backbone and side chains. acs.orgnih.gov The goal is to create a force field that can accurately model the conformational preferences and dynamics of the peptide in various environments. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| L-Cysteinyl-L-threonine |

| L-cysteine |

| L-threonine |

| Graphene |

Q & A

What methodological approaches are recommended for synthesizing and characterizing L-Cysteinyl-L-threonine with high purity?

Answer:

- Synthesis : Use solid-phase peptide synthesis (SPPS) or solution-phase methods, ensuring proper protection of reactive side chains (e.g., cysteine thiols) to prevent oxidation. Employ coupling agents like HBTU or DCC for amide bond formation .

- Characterization : Validate purity via reversed-phase HPLC (≥95% purity) and confirm structure using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY for stereochemical confirmation) .

- Documentation : Include detailed protocols in supplementary materials, adhering to journal guidelines for reproducibility (e.g., solvent ratios, reaction temperatures, and purification steps) .

How can researchers resolve contradictions in reported biological activities of L-Cysteinyl-L-threonine across studies?

Answer:

- Variable Analysis : Compare experimental conditions (e.g., pH, temperature, and buffer systems) that may alter stability or reactivity. For example, cysteine residues are prone to oxidation under non-reducing conditions .

- Dose-Response Validation : Replicate studies using standardized concentrations (e.g., 0.1–100 µM) and include positive/negative controls (e.g., known enzyme inhibitors) to validate dose-dependent effects .

- Meta-Analysis : Aggregate data from primary literature using databases like PubMed or SciFinder, prioritizing studies with rigorous statistical power (p < 0.05, n ≥ 3 replicates) .

What advanced techniques are suitable for studying L-Cysteinyl-L-threonine’s role in biochemical pathways?

Answer:

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled threonine/cysteine to track metabolic incorporation via LC-MS or autoradiography .

- Enzyme Kinetics : Perform Michaelis-Menten assays to measure substrate specificity (e.g., Km and Vmax) for enzymes like cystathionine β-synthase .

- Structural Biology : Employ X-ray crystallography or cryo-EM to resolve binding interactions with target proteins (e.g., active-site coordination) .

How should researchers design experiments to assess L-Cysteinyl-L-threonine stability under physiological conditions?

Answer:

- Accelerated Degradation Studies : Incubate the compound in simulated biological fluids (e.g., PBS at 37°C) and monitor degradation via UV-Vis spectroscopy or HPLC at timed intervals (0, 24, 48 hours) .

- Redox Stability : Test under reducing (e.g., 1 mM DTT) vs. oxidizing conditions to evaluate thiol group susceptibility .

- Data Reporting : Use Arrhenius plots to extrapolate shelf-life and report degradation products in supplementary materials .

What statistical methods are appropriate for analyzing dose-response relationships in L-Cysteinyl-L-threonine studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .

- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise comparisons) to assess significance (α = 0.05) .

- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure adequate statistical power (β ≥ 0.8) and minimize Type II errors .

What best practices ensure reproducibility in synthesizing L-Cysteinyl-L-threonine across laboratories?

Answer:

- Protocol Standardization : Share detailed step-by-step methods, including exact reagent grades (e.g., ≥99% purity) and equipment calibration data .

- Collaborative Validation : Conduct interlaboratory studies to compare yields and purity, addressing discrepancies through peer review .

- Data Transparency : Publish raw NMR/MS spectra and chromatograms in open-access repositories (e.g., Zenodo) .

How can mechanistic studies elucidate L-Cysteinyl-L-threonine’s interaction with enzymatic targets?

Answer:

- Site-Directed Mutagenesis : Modify putative binding residues in target enzymes (e.g., catalytic cysteines) and measure activity changes via fluorometric assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in real-time .

- Molecular Dynamics Simulations : Model interactions using software like GROMACS to predict binding modes and residence times .

What ethical and safety considerations apply to in vivo studies of L-Cysteinyl-L-threonine?

Answer:

- Animal Models : Obtain IACUC approval for dosing protocols, ensuring humane endpoints (e.g., tumor size thresholds in oncology studies) .

- Toxicity Screening : Conduct acute/chronic toxicity tests in rodents (OECD Guidelines 420/423) before translational research .